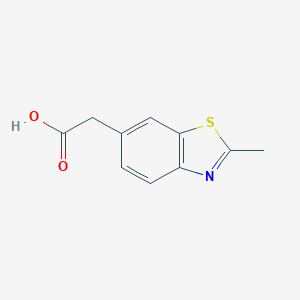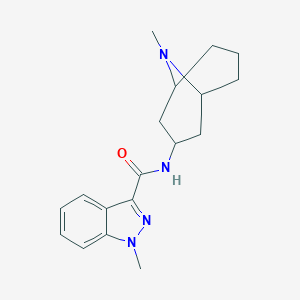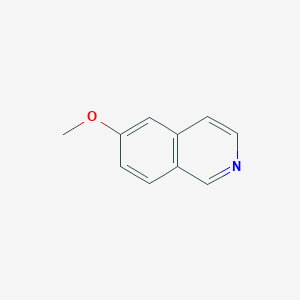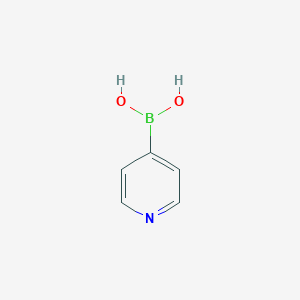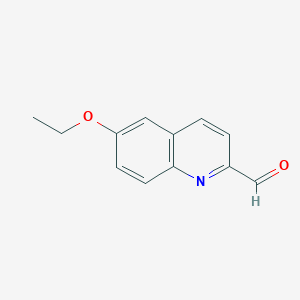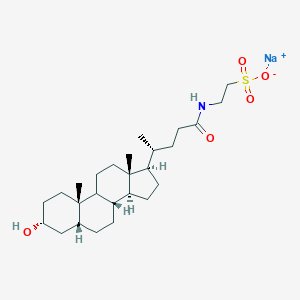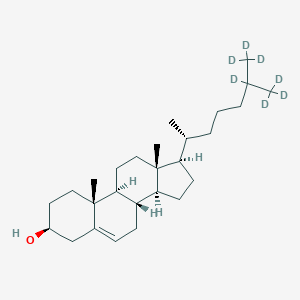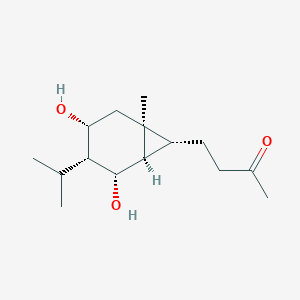
Echinaxanthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Echinaxanthol is a natural compound that is found in various plants, including Echinacea purpurea. It is a member of the xanthophyll family, which is a group of oxygenated carotenoids that possess antioxidant properties. Echinaxanthol has gained significant attention in recent years due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of Echinaxanthol is not fully understood. However, it is believed to exert its therapeutic effects through its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Echinaxanthol has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to improve cardiovascular health by reducing oxidative stress and improving lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Echinaxanthol in lab experiments include its natural origin, low toxicity, and potential therapeutic benefits. However, the limitations include its low solubility in water and the need for large quantities of the compound for experiments.
Direcciones Futuras
There are several future directions for research on Echinaxanthol. These include investigating its potential as a therapeutic agent for cancer, autoimmune diseases, and cardiovascular diseases. Further research is also needed to understand its mechanism of action and to improve its solubility in water.
Conclusion
Echinaxanthol is a natural compound that possesses antioxidant, anti-inflammatory, and immunomodulatory properties. It has the potential to be a therapeutic agent for various diseases, including cancer, autoimmune diseases, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to improve its solubility in water.
Métodos De Síntesis
Echinaxanthol can be synthesized by extracting it from Echinacea purpurea or by chemical synthesis. The extraction method involves the use of solvents to extract the compound from the plant material. The chemical synthesis method involves the use of various chemical reactions to synthesize the compound.
Aplicaciones Científicas De Investigación
Echinaxanthol has been extensively studied for its potential therapeutic benefits. It has been shown to possess antioxidant, anti-inflammatory, and immunomodulatory properties. These properties make it a potential candidate for the treatment of various diseases, including cancer, autoimmune diseases, and cardiovascular diseases.
Propiedades
Número CAS |
102341-43-5 |
|---|---|
Nombre del producto |
Echinaxanthol |
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
4-[(1S,3R,4R,5S,6R,7R)-3,5-dihydroxy-1-methyl-4-propan-2-yl-7-bicyclo[4.1.0]heptanyl]butan-2-one |
InChI |
InChI=1S/C15H26O3/c1-8(2)12-11(17)7-15(4)10(6-5-9(3)16)13(15)14(12)18/h8,10-14,17-18H,5-7H2,1-4H3/t10-,11-,12-,13+,14-,15+/m1/s1 |
Clave InChI |
ZZIAFVLVIODAMJ-LACSLYJWSA-N |
SMILES isomérico |
CC(C)[C@@H]1[C@@H](C[C@]2([C@@H]([C@H]2[C@@H]1O)CCC(=O)C)C)O |
SMILES |
CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)O |
SMILES canónico |
CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)
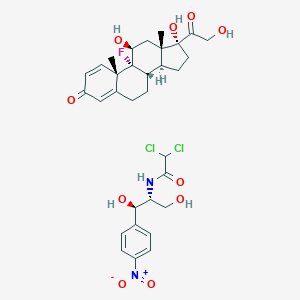
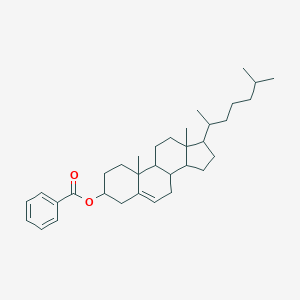
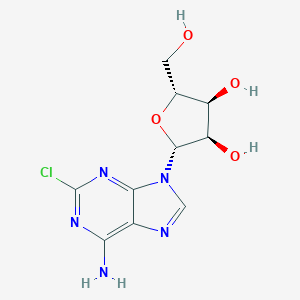
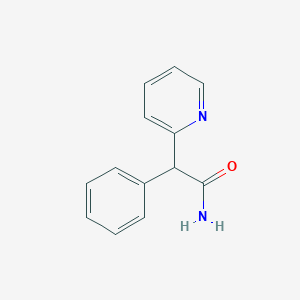
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
